molecular formula C13H14N4O B3807098 2-{[(3-propyl-5-isoxazolyl)methyl]amino}nicotinonitrile

2-{[(3-propyl-5-isoxazolyl)methyl]amino}nicotinonitrile

Cat. No. B3807098
M. Wt: 242.28 g/mol
InChI Key: VYLMNADTWYMWMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. For example, it can be produced via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen. The structure of isoxazole allows for a variety of substitutions, which can significantly alter its properties and biological activity .


Chemical Reactions Analysis

Isoxazole compounds can undergo a variety of chemical reactions. For example, due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary greatly depending on their specific structure. For example, the compound methyl[(3-propyl-1,2-oxazol-5-yl)methyl]amine has a molecular weight of 154.21 .

Mechanism of Action

The mechanism of action of isoxazole compounds can vary widely depending on their structure and the specific biological target. For example, some isoxazole compounds act as inhibitors of the COX-2 enzyme, while others may act as neurotransmitter agonists .

Safety and Hazards

The safety and hazards associated with isoxazole compounds can vary widely depending on their specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Isoxazole compounds continue to be an active area of research in medicinal chemistry. Future directions may include the development of new synthetic strategies, the design of new isoxazole derivatives based on the latest research, and further investigation of their biological activities .

properties

IUPAC Name

2-[(3-propyl-1,2-oxazol-5-yl)methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-4-11-7-12(18-17-11)9-16-13-10(8-14)5-3-6-15-13/h3,5-7H,2,4,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLMNADTWYMWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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